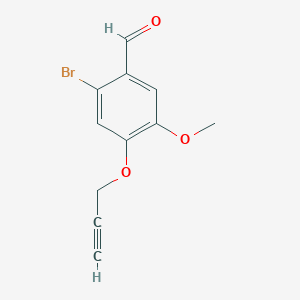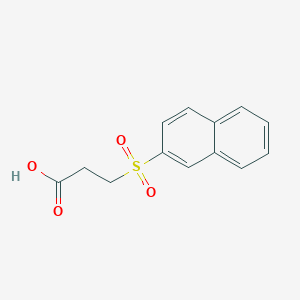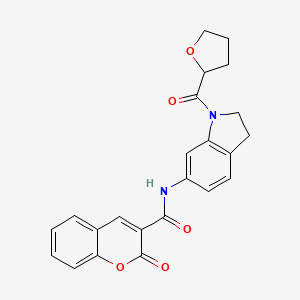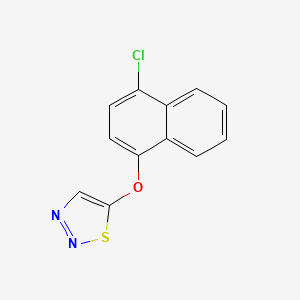![molecular formula C13H15N3O4S B2940290 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 1904027-43-5](/img/structure/B2940290.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C13H15N3O4S and its molecular weight is 309.34. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Synthesis and Antibacterial Properties : Research conducted by Kostenko et al. (2008) demonstrated the synthesis of 3,4-dihydro pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones, which are closely related to the chemical . These compounds, synthesized from ethyl 3-alkyl(aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates and aliphatic amines, showed significant antistaphylococcal activity (Kostenko et al., 2008).
Novel Derivatives for Anti-Inflammatory and Analgesic Agents
- Development of Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) involved the synthesis of novel compounds derived from visnaginone and khellinone, which are structurally similar to the specified chemical. These compounds were found to be effective as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors and exhibited notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Reactivity and Synthesis Exploration
- Reactivity and Synthesis : Another study led by Kostenko et al. (2007) explored the synthesis and reactivity of tricyclic 3-amino-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones. These compounds, which share a similar core structure with the chemical , were synthesized using acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and were reacted with various compounds like aldehydes and formamide (Kostenko et al., 2007).
Anticancer and Anti-5-Lipoxygenase Agents
- Anticancer and Anti-5-Lipoxygenase Properties : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, which are structurally analogous to the compound . These derivatives were evaluated for their cytotoxic effects on HCT-116 and MCF-7 cancer cell lines and exhibited potential as 5-lipoxygenase inhibitors (Rahmouni et al., 2016).
Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives
- Synthesis of Antimicrobial Agents : Hossan et al. (2012) conducted research on the synthesis of various pyrimidinone and oxazinone derivatives, again structurally related to the chemical , as potential antimicrobial agents. These compounds demonstrated good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Wirkmechanismus
Target of Action
The primary target of this compound is fungal pathogens in plants . The compound exhibits activity as a fungicide, making it useful for controlling these pathogens .
Biochemical Pathways
Given its fungicidal activity, it likely impacts pathways essential to the growth and survival of fungal pathogens .
Result of Action
The primary result of the compound’s action is the control of fungal pathogens in plants . By inhibiting these pathogens, the compound helps protect plants from fungal diseases .
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c17-11(8-1-5-20-7-8)14-3-4-16-12(18)10-9(2-6-21-10)15-13(16)19/h2,6,8H,1,3-5,7H2,(H,14,17)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYPFHUKTTXOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2940208.png)

![1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B2940213.png)



![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2940219.png)
![2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2940221.png)
![2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2940222.png)


![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroquinoline-4-carboxamide](/img/structure/B2940228.png)